molecular formula C11H8INOS B5776634 N-(3-iodophenyl)thiophene-2-carboxamide CAS No. 136340-98-2

N-(3-iodophenyl)thiophene-2-carboxamide

Cat. No.: B5776634
CAS No.: 136340-98-2
M. Wt: 329.16 g/mol
InChI Key: DKTFSZAHMRMLKV-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)thiophene-2-carboxamide: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the iodine atom on the phenyl ring and the carboxamide group attached to the thiophene ring makes this compound unique and potentially useful in various scientific applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-iodophenyl)thiophene-2-carboxamide typically begins with commercially available thiophene-2-carboxylic acid and 3-iodoaniline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-iodophenyl)thiophene-2-carboxamide can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carboxamide group.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, typically in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carboxamide derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry:

    Organic Synthesis: N-(3-iodophenyl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Biochemical Research: It is used in studies involving protein-ligand interactions and enzyme inhibition.

Industry:

    Material Science: this compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

  • N-(2-iodophenyl)thiophene-2-carboxamide
  • N-(4-iodophenyl)thiophene-2-carboxamide
  • N-(3-bromophenyl)thiophene-2-carboxamide

Comparison:

  • N-(3-iodophenyl)thiophene-2-carboxamide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules.
  • N-(2-iodophenyl)thiophene-2-carboxamide and N-(4-iodophenyl)thiophene-2-carboxamide have different iodine positions, affecting their chemical properties and potential applications.
  • N-(3-bromophenyl)thiophene-2-carboxamide has a bromine atom instead of iodine, which can lead to differences in reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-iodophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTFSZAHMRMLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278105
Record name N-(3-Iodophenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136340-98-2
Record name N-(3-Iodophenyl)-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136340-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Iodophenyl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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